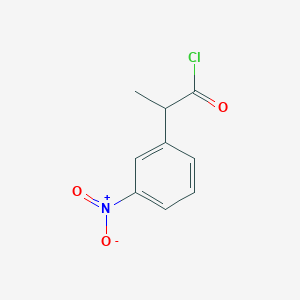

2-(3-Nitrophenyl)propanoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-6(9(10)12)7-3-2-4-8(5-7)11(13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZBKTAVTFTHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 3 Nitrophenyl Propanoyl Chloride

Synthetic Routes via Carboxylic Acid Chlorination

The direct conversion of 2-(3-nitrophenyl)propanoic acid to 2-(3-nitrophenyl)propanoyl chloride involves the replacement of the carboxylic hydroxyl group with a chlorine atom. This is a standard transformation in organic chemistry, and several reagents are effective for this purpose.

Utilization of Thionyl Chloride (SOCl₂) in Propanoic Acid Chlorination

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. quora.comreddit.comlibretexts.org The reaction with 2-(3-nitrophenyl)propanoic acid proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. libretexts.orggauthmath.com

The general reaction is as follows: C₉H₉NO₄ + SOCl₂ → C₉H₈ClNO₃ + SO₂ + HCl

Typically, the reaction is carried out by treating the carboxylic acid with an excess of thionyl chloride, either neat or in an inert solvent such as dichloromethane (B109758) or toluene. reddit.com The reaction mixture is often heated to ensure completion.

Table 1: Typical Reaction Conditions for Thionyl Chloride Chlorination

| Parameter | Condition |

| Reagent | Thionyl Chloride (SOCl₂) |

| Substrate | 2-(3-Nitrophenyl)propanoic acid |

| Solvent | Neat or inert solvent (e.g., Dichloromethane, Toluene) |

| Temperature | Room temperature to reflux |

| Work-up | Removal of excess SOCl₂ and solvent by distillation |

Application of Phosphorus Pentachloride (PCl₅) for Acyl Chloride Synthesis

Phosphorus pentachloride (PCl₅) is another effective reagent for converting carboxylic acids into acyl chlorides. gauthmath.comyoutube.comdoubtnut.comdoubtnut.com The reaction of 2-(3-nitrophenyl)propanoic acid with PCl₅ yields the target acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. gauthmath.com

The reaction is represented by the equation: C₉H₉NO₄ + PCl₅ → C₉H₈ClNO₃ + POCl₃ + HCl

The reaction is typically performed by mixing the solid PCl₅ with the carboxylic acid, often without a solvent. The reaction can be vigorous and may require cooling initially, followed by gentle warming to complete the transformation. youtube.com The resulting acyl chloride can be separated from the phosphorus oxychloride by fractional distillation. gauthmath.com

Table 2: Typical Reaction Conditions for PCl₅ Chlorination

| Parameter | Condition |

| Reagent | Phosphorus Pentachloride (PCl₅) |

| Substrate | 2-(3-Nitrophenyl)propanoic acid |

| Solvent | Often neat |

| Temperature | Cooled initially, then warmed to complete |

| Work-up | Fractional distillation |

Considerations for Oxalyl Chloride [(COCl)₂] as a Chlorinating Agent

Oxalyl chloride, often used in conjunction with a catalytic amount of N,N-dimethylformamide (DMF), is a milder alternative for the preparation of acyl chlorides. orgsyn.orgquora.com The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates purification. core.ac.uk This method is particularly useful for substrates that may be sensitive to the harsher conditions of thionyl chloride or PCl₅. ambeed.com

The reaction mechanism involves the formation of a reactive Vilsmeier intermediate from oxalyl chloride and DMF, which then catalyzes the conversion of the carboxylic acid to the acyl chloride.

A general procedure involves adding oxalyl chloride and a catalytic drop of DMF to a solution of the carboxylic acid in an inert solvent like dichloromethane. orgsyn.org The reaction typically proceeds at room temperature. orgsyn.org

Table 3: Typical Reaction Conditions for Oxalyl Chloride Chlorination

| Parameter | Condition |

| Reagent | Oxalyl Chloride [(COCl)₂] |

| Catalyst | N,N-dimethylformamide (DMF) |

| Substrate | 2-(3-Nitrophenyl)propanoic acid |

| Solvent | Inert solvent (e.g., Dichloromethane) |

| Temperature | Room temperature |

| Work-up | Evaporation of solvent and volatile byproducts |

Precursor Synthesis and Functional Group Transformations

The availability of the starting material, 2-(3-nitrophenyl)propanoic acid, is crucial for the synthesis of the target acyl chloride. This precursor is not commonly available and must typically be synthesized.

Preparation of 2-(3-Nitrophenyl)propanoic Acid

A primary route for the synthesis of 2-(3-nitrophenyl)propanoic acid is the nitration of 2-phenylpropanoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring. The use of a standard nitrating mixture, composed of concentrated nitric acid and concentrated sulfuric acid, is typical for this transformation. sciencemadness.orgquora.comresearchgate.net

The carb-oxy-ethyl group (-CH(CH₃)COOH) is an ortho-, para-directing group; however, a significant amount of the meta-isomer is often obtained. The reaction conditions, particularly temperature, must be carefully controlled to prevent dinitration and other side reactions.

Strategic Functional Group Interconversions Leading to the Propanoic Acid Precursor

Alternative synthetic strategies for 2-(3-nitrophenyl)propanoic acid involve multi-step sequences starting from more readily available precursors. These routes rely on key functional group interconversions.

One plausible pathway begins with 3-nitroacetophenone . muni.czchegg.com The acetyl group can be converted to a propanoic acid moiety through several methods:

Willgerodt-Kindler Reaction: This reaction transforms an aryl ketone into a terminal thioamide using sulfur and an amine (like morpholine), which can then be hydrolyzed to the corresponding carboxylic acid. researchgate.netresearchgate.net This would result in 2-(3-nitrophenyl)ethanamide, which after hydrolysis would yield 3-nitrophenylacetic acid, a homolog short by one carbon. A subsequent homologation step would be necessary.

Homologation Reactions: A more direct approach from a related precursor is the Arndt-Eistert homologation . organic-chemistry.orgwikipedia.orgyoutube.comlibretexts.org This sequence would start with 3-nitrophenylacetic acid, which would be converted to its acid chloride, reacted with diazomethane (B1218177) to form a diazoketone, and then rearranged in the presence of water to yield 2-(3-nitrophenyl)propanoic acid. wikipedia.orglibretexts.org

Reformatsky Reaction: The reaction of 3-nitroacetophenone with an α-halo ester, such as ethyl α-bromoacetate, in the presence of zinc metal (Reformatsky reaction) would yield a β-hydroxy ester. wikipedia.orglibretexts.orgorganic-chemistry.org Subsequent dehydration and reduction of the double bond, followed by hydrolysis of the ester, would lead to the desired propanoic acid structure.

These multi-step syntheses offer alternative pathways to the target precursor, allowing for flexibility based on the availability of starting materials and desired reaction conditions.

Chemical Reactivity and Transformation Mechanisms of 2 3 Nitrophenyl Propanoyl Chloride

Nucleophilic Acyl Substitution Reactions

2-(3-Nitrophenyl)propanoyl chloride, as a typical acyl chloride, is highly reactive towards nucleophiles. The carbon atom of the acyl chloride group is electron-deficient due to the strong electron-withdrawing effects of both the chlorine and oxygen atoms, making it a prime target for nucleophilic attack. libretexts.org The subsequent reactions proceed through a nucleophilic acyl substitution mechanism, generally an addition-elimination pathway. libretexts.orgchemguide.co.uk In this two-stage process, the nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is a good leaving group, and the reformation of the carbon-oxygen double bond. libretexts.orgchemguide.co.uk

Formation of Esters: Mechanistic Insights and Reaction Scope

The reaction of this compound with alcohols is a classic method for synthesizing the corresponding esters. This transformation is typically rapid and highly exothermic. chemguide.co.uk

Mechanistic Insights: The mechanism for ester formation is a nucleophilic addition-elimination reaction. libretexts.orgchemguide.co.uk

Nucleophilic Attack: A lone pair of electrons on the oxygen atom of the alcohol molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the oxygen of the original carbonyl group carries a negative charge. libretexts.orgchemguide.co.uk

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The electron pair from the negatively charged oxygen reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. chemguide.co.uk

Deprotonation: The resulting intermediate is a protonated ester. The chloride ion, or another base present in the mixture (like triethylamine (B128534), which is often added to neutralize the generated HCl), abstracts the proton from the alcohol's original hydroxyl group to yield the final ester product and hydrogen chloride. chemguide.co.ukresearchgate.net

The reaction scope is broad, encompassing a wide variety of primary and secondary alcohols. The use of a base like triethylamine or pyridine (B92270) is common to scavenge the hydrogen chloride byproduct, which can otherwise lead to side reactions. researchgate.net

Table 1: Esterification Reaction of this compound

| Reactant (Alcohol) | Product (Ester) | Conditions |

| Methanol | Methyl 2-(3-nitrophenyl)propanoate | Anhydrous solvent (e.g., acetonitrile), base (e.g., triethylamine) researchgate.net |

| Ethanol | Ethyl 2-(3-nitrophenyl)propanoate | Cold ethanol, exothermic reaction chemguide.co.uk |

| 4-Nitrophenol | 4-Nitrophenyl 2-(3-nitrophenyl)propanoate | Anhydrous solvent, base (e.g., triethylamine) researchgate.net |

Synthesis of Amides: Reaction Kinetics, Catalyst Influence, and Structural Diversity

The reaction between this compound and amines (ammonia, primary, or secondary amines) is a general and efficient method for forming amides. commonorganicchemistry.com The reaction is typically very fast, often violent if neat reagents are mixed, and is usually carried out in a solvent with a base to neutralize the HCl produced. commonorganicchemistry.comlibretexts.org

Reaction Kinetics: The reaction of acyl chlorides with amines is generally very rapid. hud.ac.uk Studies comparing different solvents have shown that in solvents like DMF, NMP, acetonitrile, and the bio-based solvent Cyrene™, the conversion to the amide can be complete in under five minutes at room temperature. hud.ac.uk The high reactivity stems from the strong nucleophilicity of amines and the high electrophilicity of the acyl chloride. docbrown.info

Catalyst Influence: While the reaction is often fast enough not to require a catalyst, the choice of solvent and base can be crucial. The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). commonorganicchemistry.com A base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is added to act as an acid scavenger. commonorganicchemistry.com Recent research has explored greener alternatives, such as the bio-available solvent Cyrene™, which has proven effective for this transformation and allows for a simpler aqueous work-up. hud.ac.ukresearchgate.net In some cases, direct amidation methods using catalysts like boric acid are employed for converting carboxylic acids to amides, but for the highly reactive acyl chlorides, the primary "catalytic" role is played by the acid-scavenging base. sciepub.com

Structural Diversity: This method allows for the synthesis of a wide array of amides. researchgate.net By varying the amine reactant, primary, secondary, and tertiary amides can be produced from primary and secondary amines, respectively. The reaction tolerates a broad range of functional groups on both the acyl chloride and the amine, enabling the creation of structurally diverse molecules, which is fundamental in fields like pharmaceuticals and materials science. hud.ac.ukrsc.org A direct, one-pot synthesis of N-aryl amides can be achieved by reacting nitroarenes with acyl chlorides in the presence of iron dust as a reductant in water. rsc.org

Table 2: Synthesis of Amides from this compound

| Amine Reactant | Amide Product | Typical Conditions | Reference |

| Ammonia (B1221849) | 2-(3-Nitrophenyl)propanamide | Concentrated aqueous ammonia, exothermic | libretexts.org |

| Benzylamine | N-Benzyl-2-(3-nitrophenyl)propanamide | Aprotic solvent (e.g., Cyrene™), Triethylamine | hud.ac.uk |

| Aniline | N-Phenyl-2-(3-nitrophenyl)propanamide | Aprotic solvent (e.g., DMF), Triethylamine | hud.ac.uk |

| Pyrrolidine | 1-(2-(3-Nitrophenyl)propanoyl)pyrrolidine | Aprotic solvent (e.g., Cyrene™), Triethylamine | hud.ac.uk |

Hydrolysis to Carboxylic Acids: Reaction Pathways and Conditions

Acyl chlorides react readily with water in a hydrolysis reaction to form the corresponding carboxylic acid. libretexts.org In the case of this compound, this reaction yields 2-(3-nitrophenyl)propanoic acid. The reaction is vigorous and produces steamy fumes of hydrogen chloride.

Reaction Pathways and Conditions: The mechanism is another example of nucleophilic acyl substitution, with water acting as the nucleophile. libretexts.org

Nucleophilic Addition: A water molecule attacks the electrophilic carbonyl carbon. libretexts.org

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination-Deprotonation: The intermediate collapses, expelling a chloride ion. A second water molecule then acts as a base, deprotonating the oxonium ion to give the final carboxylic acid and a hydronium ion. libretexts.org

The reaction occurs under ambient conditions simply by exposing the acyl chloride to water. Due to the high reactivity, no catalyst is needed. For related, but less reactive, esters like p-nitrophenyl trifluoroacetate, studies have shown that networks of water molecules can catalyze the hydrolysis, highlighting the role of water not just as a reagent but also in stabilizing the transition state. mdpi.com

Reactions with Other Classes of Nucleophiles (e.g., thiols, hydrazides)

Beyond alcohols, amines, and water, this compound can react with other nucleophiles, leading to a variety of derivatives.

Reactions with Thiols: Thiols (R-SH) react with acyl chlorides in a manner analogous to alcohols to form thioesters (R-CO-SR'). The reaction mechanism is similar, involving the nucleophilic attack of the sulfur atom on the carbonyl carbon.

Reactions with Hydrazides: Acyl chlorides react with hydrazides (R-CO-NHNH2). For example, reaction with hydrazine (B178648) monohydrate is a standard method for preparing the corresponding acyl hydrazide, in this case, 2-(3-nitrophenyl)propanehydrazide. rsc.orgnih.gov These acyl hydrazides are valuable intermediates for synthesizing heterocyclic compounds like 1,3,4-oxadiazoles. rsc.orgnih.govekb.eg The reaction of an acyl chloride with a substituted hydrazide can lead to the formation of N,N'-diacylhydrazine derivatives. nih.govekb.eg

Table 3: Reactions with Other Nucleophiles

| Nucleophile | Intermediate/Product Class | Significance | Reference |

| Thiols (R-SH) | Thioesters | Analogous to ester synthesis | |

| Hydrazine (H₂NNH₂) | Acyl Hydrazides | Synthesis of heterocyclic compounds | rsc.orgnih.gov |

| Substituted Hydrazides (R-CONHNH₂) | N,N'-Diacylhydrazines | Precursors for 1,3,4-oxadiazoles | nih.govekb.eg |

| Thiourea | Acylthioureas | Synthesis of pyrimidine (B1678525) derivatives | ekb.eg |

Reactivity Influenced by the Aromatic Nitro Group

Electronic Effects of the meta-Nitro Substituent on Acyl Reactivity and Stability

The presence of the nitro (-NO₂) group on the phenyl ring significantly influences the chemical properties of this compound.

Acyl Reactivity: The nitro group is a powerful electron-withdrawing group, exerting its effect through two primary modes: the inductive effect (-I) and the resonance effect (-M). pearson.com

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. This effect is transmitted to the propanoyl chloride side chain, increasing the partial positive charge (electrophilicity) on the carbonyl carbon atom. libretexts.org

Resonance Effect (-M): While the resonance effect is strongest at the ortho and para positions, the meta position is still deactivated towards electrophilic attack and its electron density is reduced.

The net result of these electron-withdrawing effects is a significant enhancement of the carbonyl carbon's electrophilicity. This makes this compound even more susceptible to attack by nucleophiles compared to its non-nitrated analogue, 2-phenylpropanoyl chloride. Aldehydes and ketones with electron-withdrawing groups are known to be more reactive in nucleophilic addition reactions for similar reasons. ncert.nic.in

Comparative Reactivity Studies with Isomeric Nitrophenylpropanoyl Chlorides (ortho-, para-)

The position of the nitro group on the phenyl ring significantly influences the reactivity of nitrophenylpropanoyl chlorides. The nitro group is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistrystudent.comchemguide.co.uk

The reactivity of these isomers in nucleophilic substitution reactions is generally influenced by the electronic effects of the nitro group. doubtnut.comdoubtnut.com The presence of the electron-withdrawing nitro group at the ortho or para position increases the reactivity of the acyl chloride towards nucleophiles by withdrawing electron density from the benzene (B151609) ring and, consequently, from the carbonyl carbon. doubtnut.comdoubtnut.com This facilitates the attack of a nucleophile. doubtnut.com

In contrast, the meta-isomer, this compound, is generally less reactive than its ortho and para counterparts. This is because the electron-withdrawing resonance effect of the nitro group is not transmitted to the carbon atom of the carbonyl group from the meta position.

Table 1: Comparative Reactivity of Nitrophenylpropanoyl Chlorides

| Isomer | Position of Nitro Group | Electronic Effect | Expected Reactivity |

|---|---|---|---|

| ortho-nitrophenylpropanoyl chloride | ortho | Electron-withdrawing (Inductive & Resonance) | High |

| This compound | meta | Electron-withdrawing (Inductive) | Moderate |

| para-nitrophenylpropanoyl chloride | para | Electron-withdrawing (Inductive & Resonance) | High |

Mechanistic Investigations of Key Transformations

The reactions of this compound, like other acyl chlorides, primarily proceed through a nucleophilic addition-elimination mechanism. chemistrystudent.comvaia.comsavemyexams.com

Detailed Mechanistic Pathways for Nucleophilic Addition-Elimination Processes

The nucleophilic addition-elimination reaction of this compound with a generic nucleophile (Nu-H) can be detailed in two main stages: chemguide.co.ukchemistrysteps.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukvaia.com This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge. chemistrystudent.comfiveable.me

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated. chemistrysteps.comchemguide.co.uk Subsequently, a proton is typically removed from the nucleophile, often by the eliminated chloride ion or another base present in the reaction mixture, to yield the final product and hydrochloric acid. chemistrystudent.comchemguide.co.uk

This two-step process is characteristic of acyl chloride reactions with various nucleophiles, including water, alcohols, and amines, to form carboxylic acids, esters, and amides, respectively. chemistrystudent.comlibretexts.orgsavemyexams.com

Role of Acid Scavengers and Catalysts (e.g., triethylamine, 1-methylimidazole) in Reaction Efficiency and Selectivity

In reactions involving this compound, the production of hydrochloric acid as a byproduct can lead to unwanted side reactions or protonation of basic nucleophiles, reducing their reactivity. libretexts.org To mitigate this, acid scavengers and catalysts are often employed.

Triethylamine:

Triethylamine acts as a non-nucleophilic base to neutralize the HCl formed during the reaction. google.com This prevents the protonation of the nucleophile, thereby maintaining its concentration and reactivity. libretexts.org While triethylamine itself can react with acyl chlorides, its primary role in these transformations is as an acid scavenger. vaia.comdoubtnut.com The use of a base like triethylamine is common in acylation reactions to drive the reaction to completion. chemistrysteps.comreddit.com

1-Methylimidazole (NMI) is a highly effective nucleophilic catalyst for acylation reactions. acs.orgacs.org It functions by reacting with the acyl chloride to form a highly reactive N-acylimidazolium intermediate. nih.gov This intermediate is much more susceptible to nucleophilic attack than the original acyl chloride.

The catalytic cycle of 1-methylimidazole can be described as follows:

Formation of the N-acylimidazolium ion: 1-methylimidazole attacks the acyl chloride, displacing the chloride ion to form the N-acylimidazolium ion. nih.gov

Nucleophilic attack: The nucleophile then attacks the activated acyl group of the N-acylimidazolium ion.

Product formation and catalyst regeneration: The product is formed, and 1-methylimidazole is regenerated, allowing it to participate in another catalytic cycle.

Studies have shown that 1-methylimidazole can significantly accelerate acylation reactions, making it a valuable catalyst in organic synthesis. mdpi.comnih.govresearchgate.net The choice between a simple acid scavenger like triethylamine and a nucleophilic catalyst like 1-methylimidazole depends on the specific requirements of the reaction, including the reactivity of the nucleophile and the desired reaction rate.

Table 2: Function of Additives in Acylation Reactions

| Additive | Chemical Name | Primary Role | Mechanism of Action |

|---|---|---|---|

| Triethylamine | N,N-Diethylethanamine | Acid Scavenger | Neutralizes HCl byproduct, preventing protonation of the nucleophile. libretexts.orggoogle.com |

| 1-Methylimidazole | 1-Methyl-1H-imidazole | Nucleophilic Catalyst | Forms a highly reactive N-acylimidazolium intermediate. nih.govwikipedia.org |

Applications As a Versatile Synthetic Intermediate in Complex Molecule Construction

Participation in Friedel-Crafts Acylation Reactions

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for attaching an acyl group to an aromatic ring, proceeding via electrophilic aromatic substitution. organic-chemistry.org This reaction typically involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netthieme-connect.de The catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. thieme-connect.de

The success of Friedel-Crafts acylation is highly dependent on the nature of the substituents already present on the aromatic ring. The reaction generally fails when the aromatic ring is substituted with strongly electron-withdrawing groups. Current time information in Bangalore, IN.youtube.com These groups deactivate the ring, making it less nucleophilic and thus less reactive towards the electrophilic acylium ion. masterorganicchemistry.comgoogle.com

The 2-(3-Nitrophenyl)propanoyl chloride molecule contains a nitro group (-NO₂) on its phenyl ring, which is a powerful deactivating group. Consequently, this inherent deactivation poses a significant limitation on its use as a substrate in intermolecular Friedel-Crafts acylation reactions where the nitrophenyl ring is intended to be the nucleophile. However, the acyl chloride moiety of the molecule can be effectively used to acylate other, more activated aromatic or heteroaromatic systems.

One of the key advantages of the Friedel-Crafts acylation over the related alkylation is the avoidance of poly-substitution. The acyl group introduced onto an aromatic ring is deactivating, which prevents further acylation reactions from occurring on the same ring. researchgate.netmasterorganicchemistry.com Furthermore, the acylium ion is resonance-stabilized and does not undergo the carbocation rearrangements that often plague Friedel-Crafts alkylations. masterorganicchemistry.comgoogle.com

Table 1: Influence of Substituents on Friedel-Crafts Acylation

| Effect on Ring | Substituent Groups | Impact on Friedel-Crafts Reactivity |

| Strongly Activating | -NH₂, -NHR, -NR₂, -OH | Do not undergo Friedel-Crafts reactions as the basic nitrogen and oxygen atoms complex strongly with the Lewis acid catalyst. masterorganicchemistry.comgoogle.com |

| Activating | -O-Alkyl, -Alkyl | Promote the reaction. |

| Deactivating | Halogens (-F, -Cl, -Br, -I) | The ring is deactivated, but the reaction can still proceed. Current time information in Bangalore, IN. |

| Strongly Deactivating | -NO₂, -CF₃, -C=O, -SO₃H | The reaction generally fails due to strong deactivation of the aromatic ring. Current time information in Bangalore, IN.youtube.com |

Intramolecular Friedel-Crafts acylation is a powerful strategy for constructing polycyclic systems, particularly 5- and 6-membered rings. masterorganicchemistry.com In this reaction, the nucleophilic aromatic ring and the electrophilic acyl chloride are part of the same molecule, connected by a flexible tether. masterorganicchemistry.com This proximity facilitates the cyclization process.

For a molecule like this compound, an intramolecular Friedel-Crafts reaction would involve the acylation of the nitrophenyl ring itself. However, as previously noted, the strong deactivating effect of the nitro group makes such a cyclization challenging under standard Lewis acid conditions. Alternative, more potent catalysts or harsher reaction conditions might be required.

If cyclization were to occur, the regioselectivity—the position of the new bond on the aromatic ring—would be dictated by the directing effects of the existing substituents. The nitro group is a meta-director in electrophilic aromatic substitution. The propanoyl chloride side chain is an ortho-, para-director. The ultimate regiochemical outcome would depend on the interplay of these electronic effects and the steric constraints imposed by the formation of the new ring. For instance, the formation of a six-membered ring via acylation at the ortho position relative to the propanoyl side chain is a common pathway in similar systems. masterorganicchemistry.com

Stereoselectivity can become a factor if a new chiral center is formed during the cyclization. In the case of this compound, the carbon atom to which the phenyl ring is attached is a chiral center. The stereochemistry of this center could potentially influence the transition state of the cyclization, leading to a preference for one diastereomeric product over another, although specific studies on this substrate are not widely documented.

Building Block for Functionalized Organic Scaffolds

The true versatility of this compound lies in its capacity to act as a foundational building block. The acyl chloride functional group is a highly reactive electrophile that can be readily converted into a wide array of other functional groups, while the nitro group offers a handle for further synthetic transformations, such as reduction to an amine.

The acyl chloride moiety of this compound serves as a gateway to numerous derivatives through reactions with various nucleophiles. This allows for the introduction of diverse functionalities and the construction of libraries of related compounds for applications such as drug discovery. For example, reaction with alcohols (alcoholysis) yields esters, while reaction with amines (aminolysis) produces amides. researchgate.netyoutube.com These reactions are typically rapid and high-yielding. The resulting esters and amides are often stable, crystalline solids, which facilitates their purification.

Table 2: Synthesis of Propanoyl Derivatives from this compound

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

| Alcohol | 4-Nitrophenol | Ester | 4-Nitrophenyl 2-(3-nitrophenyl)propanoate researchgate.net |

| Amine | Ammonia (B1221849), Primary/Secondary Amines | Amide | 2-(3-Nitrophenyl)propanamide |

| Water | H₂O | Carboxylic Acid | 2-(3-Nitrophenyl)propanoic acid |

| Cyanide | Alkali Metal Cyanide | Acyl Nitrile | 2-(3-Nitrophenyl)propanoyl cyanide google.com |

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. rsc.org Acyl chlorides like this compound are key precursors for the synthesis of a wide variety of heterocyclic rings. The general strategy involves the reaction of the acyl chloride with a bifunctional nucleophile, leading to an intermediate that subsequently undergoes a cyclization reaction.

For example, the synthesis of pyrimidines can be achieved through methods like the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. heteroletters.org The requisite 1,3-dicarbonyl compound can be prepared using this compound as a starting material. Similarly, oxazoles can be synthesized by reacting an acyl chloride with an α-amino ketone, followed by acid-catalyzed cyclization and dehydration. youtube.com The nitro group on the phenyl ring can also participate in or influence heterocyclic ring formation. Nitroalkenes, for instance, are known precursors for various O, N, and S-heterocycles through reactions like Michael additions and cycloadditions. rsc.org

The synthesis of pyrimidine (B1678525) derivatives has been demonstrated by condensing chalcones with guanidine-containing compounds. nih.gov The chalcone (B49325) precursors themselves can be synthesized using substituted benzaldehydes and acetophenones, the latter of which can be accessed via Friedel-Crafts acylation, illustrating the multi-step potential of these fundamental reactions in building complex heterocyclic frameworks.

Stereochemical Considerations in Synthetic and Transformational Pathways of 2 3 Nitrophenyl Propanoyl Chloride

The synthesis of enantiomerically pure 2-(3-nitrophenyl)propanoyl chloride and its parent acid is a significant challenge in organic chemistry, primarily due to the need to control the stereocenter at the alpha-carbon. Various asymmetric strategies have been developed to achieve high levels of stereoselectivity, broadly categorized into approaches using chiral auxiliaries, organocatalysis, and metal-catalyzed reactions.

Computational and Theoretical Studies of 2 3 Nitrophenyl Propanoyl Chloride

Quantum Chemical Calculations for Molecular Structure and Reactivity Insights

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are at the forefront of these computational investigations, providing detailed information about molecular geometry, stability, and reactivity.

Application of Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Density Functional Theory (DFT) and Hartree-Fock (HF) are two cornerstone ab initio methods used to solve the Schrödinger equation for multi-electron systems. mdpi.com The HF method approximates the many-electron wavefunction as a single Slater determinant, treating electron-electron repulsion in an averaged way. mdpi.com While foundational, it does not fully account for electron correlation.

DFT, on the other hand, is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com This approach includes effects of electron correlation through exchange-correlation functionals, often leading to more accurate results than HF for a comparable computational cost. ekb.eg For a molecule like 2-(3-nitrophenyl)propanoyl chloride, DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-31G*, could be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. ekb.eg

Table 1: Comparison of DFT and HF Methods

| Feature | Density Functional Theory (DFT) | Hartree-Fock (HF) Method |

|---|---|---|

| Fundamental Variable | Electron Density | Wavefunction (Slater Determinant) |

| Electron Correlation | Included via exchange-correlation functionals | Largely neglected |

| Computational Cost | Generally lower for similar accuracy | Can be computationally expensive |

| Typical Application | Geometry optimization, electronic properties, reaction mechanisms of medium to large molecules. ekb.eg | Initial geometry optimizations, systems where electron correlation is less critical. mdpi.com |

Conformational Analysis and Energy Minimization Studies

The presence of rotatable single bonds in this compound—specifically the C-C bonds in the propanoyl chain and the C-N bond to the nitro group—means the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable isomers (conformers) and determine their relative energies.

Computational methods are ideal for this task. A systematic scan of the potential energy surface can be performed by rotating the key dihedral angles. Each resulting structure is then subjected to geometry optimization and energy calculation using methods like DFT or HF. This process identifies the low-energy conformers that are most likely to exist at a given temperature. A study on a related molecule, 3-chloropropanoyl chloride, utilized gas-phase electron diffraction (GED) alongside DFT and ab initio calculations to identify a mixture of at least three stable conformers (labeled AA, AG, and GG) in the gas phase. nih.gov A similar approach for this compound would be crucial to understand how its shape influences its reactivity and interactions.

Electronic Structure and Charge Distribution Analysis

The arrangement of electrons within a molecule governs its reactivity. The nitro group is strongly electron-withdrawing, and the acyl chloride is a reactive electrophilic center. Analyzing the electronic structure provides a quantitative basis for these qualitative chemical concepts.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Visualization

A Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the nitro and carbonyl groups.

Blue: Regions of positive potential, electron-poor, indicating sites for nucleophilic attack. The carbonyl carbon is a primary site for such an attack.

Green/Yellow: Regions of neutral or near-zero potential.

For related molecules like m-nitrophenol, MEP analysis has been used to understand intermolecular interactions. ekb.eg For this compound, an MEP map would clearly illustrate the electrophilic nature of the carbonyl carbon, making it a target for nucleophiles, and the nucleophilic character of the oxygen atoms.

Utilization of Fukui Functions and Local Reactivity Descriptors

Fukui functions provide a more quantitative measure of local reactivity than MEP maps. mdpi.com Derived from the change in electron density upon the addition or removal of an electron, they identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

The Fukui function helps to pinpoint the most reactive sites within a molecule by analyzing the frontier molecular orbitals (HOMO and LUMO). mdpi.com For instance, the site most prone to nucleophilic attack is generally where the Fukui function f+(r) is largest, which often corresponds to the location of the LUMO. The site for electrophilic attack is identified by the f-(r) function, related to the HOMO. mdpi.com Studies on aromatic nitro compounds have shown that the nitro group significantly influences the electronic density and reactivity, a factor that would be critical in the analysis of this compound. mdpi.com

Table 2: Local Reactivity Descriptors

| Descriptor | Information Provided | Predicted Reactive Site in this compound |

|---|---|---|

| MEP (Negative) | Electron-rich regions, susceptible to electrophilic attack. | Carbonyl and nitro oxygen atoms. |

| MEP (Positive) | Electron-poor regions, susceptible to nucleophilic attack. | Carbonyl carbon atom. |

| Fukui Function (f+) | Site for nucleophilic attack. | Likely the carbonyl carbon. |

| Fukui Function (f-) | Site for electrophilic attack. | Likely atoms on the phenyl ring or oxygen atoms. |

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry can be used to model the entire course of a chemical reaction, providing insights that are difficult or impossible to obtain experimentally. This involves mapping the potential energy surface that connects reactants to products via a transition state.

For this compound, a key reaction is nucleophilic acyl substitution. In a reaction with an alcohol, for example, the mechanism would involve the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon. chemguide.co.uk This leads to a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is eliminated as a leaving group. chemguide.co.uk

Computational modeling can locate the structure and energy of the transition state for this process. By calculating the energy barrier (the difference in energy between the reactants and the transition state), one can predict the reaction rate. This type of analysis would be invaluable for understanding the reactivity of this compound with various nucleophiles and for predicting the outcomes of its reactions.

Transition State Analysis of Nucleophilic Substitution Reactions

Nucleophilic acyl substitution reactions of acyl chlorides, such as this compound, generally proceed via a tetrahedral intermediate. The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a high-energy transition state and then the tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion to form the final product.

The presence of a 3-nitrophenyl group has a significant electronic influence on the reaction. The nitro group is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon. This effect is expected to lower the activation energy of the nucleophilic attack, thereby accelerating the reaction rate compared to an unsubstituted phenylpropanoyl chloride.

Transition state analysis for such reactions typically involves calculating the potential energy surface to identify the structures of the transition states and intermediates and to determine their relative energies. These calculations can be performed using various levels of theory, such as density functional theory (DFT).

While specific data for this compound is not available, we can present an illustrative example of how transition state analysis data would appear for a hypothetical reaction with a generic nucleophile (Nu-). The table below showcases the kind of data that would be generated from such a computational study.

| Species | Description | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

|---|---|---|---|

| Reactants | This compound + Nu- | 0.0 | C=O: ~1.20, C-Cl: ~1.80 |

| Transition State 1 (TS1) | Formation of the tetrahedral intermediate | +15.2 | C-Nu (forming): ~2.00, C-O (breaking π-bond): ~1.35 |

| Tetrahedral Intermediate | Stable intermediate with a tetrahedral carbon | -5.8 | C-Nu: ~1.50, C-O-: ~1.30, C-Cl: ~1.85 |

| Transition State 2 (TS2) | Collapse of the intermediate, expulsion of Cl- | +8.5 | C-Cl (breaking): ~2.20, C=O (reforming): ~1.25 |

| Products | Substituted product + Cl- | -20.1 | C=O: ~1.22, C-Nu: ~1.45 |

Note: The data in this table is illustrative and intended to demonstrate the concepts of transition state analysis. It does not represent experimentally or computationally verified values for this compound.

Prediction of Reaction Outcomes and Selectivity

Computational chemistry is also invaluable for predicting the outcomes and selectivity of chemical reactions. For a molecule like this compound, which could potentially react with various nucleophiles or at different sites, predicting the major product is a key challenge.

Selectivity in chemical reactions can be of several types, including chemoselectivity (which of several functional groups reacts), regioselectivity (where on a molecule a reaction occurs), and stereoselectivity (which stereoisomer is formed). For this compound, a primary concern would be chemoselectivity when multiple nucleophiles are present in a reaction mixture.

The prediction of reaction outcomes can be approached by comparing the activation barriers for the competing reaction pathways. The pathway with the lower activation energy will be kinetically favored and will lead to the major product under kinetic control.

For instance, if this compound is reacted with a mixture of two different nucleophiles, say ammonia (B1221849) (NH₃) and water (H₂O), computational models can predict which nucleophile will react preferentially. This is achieved by calculating the activation energies for the reaction with each nucleophile.

Below is an illustrative data table showing how computational predictions for selectivity would be presented.

| Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Ammonia (NH₃) | Formation of 2-(3-nitrophenyl)propanamide | 12.5 | 2-(3-nitrophenyl)propanamide |

| Water (H₂O) | Formation of 2-(3-nitrophenyl)propanoic acid | 18.7 |

Note: The data in this table is illustrative. The predicted outcome is based on the hypothetical activation energies and serves to demonstrate the application of computational chemistry in predicting reaction selectivity.

In this hypothetical scenario, the lower activation energy for the reaction with ammonia suggests that the formation of the amide would be favored over the formation of the carboxylic acid. Such predictions are invaluable for designing synthetic routes and optimizing reaction conditions to achieve the desired product with high yield and selectivity.

Advanced Analytical Methodologies for Research Characterization of 2 3 Nitrophenyl Propanoyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe molecular structure and function. Each technique provides a unique piece of the structural puzzle, and together they allow for unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, one can map out the connectivity and fine structural details of 2-(3-nitrophenyl)propanoyl chloride.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. For this compound, the spectrum would exhibit characteristic signals corresponding to the aromatic protons of the 3-nitrophenyl group and the aliphatic protons of the propanoyl chain. The aromatic protons would appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. Their splitting patterns would reveal their relative positions on the ring. The methine (CH) proton alpha to the carbonyl group would likely appear as a quartet, coupled to the methyl (CH₃) protons. The methyl protons would, in turn, appear as a doublet, coupled to the single methine proton.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional type. The carbonyl carbon (C=O) of the acyl chloride is highly deshielded and would appear at a very low field (δ > 170 ppm). The aromatic carbons would resonate in the δ 120-150 ppm range, with the carbon bearing the nitro group being significantly deshielded. The aliphatic carbons of the propanoyl group would appear at a much higher field. miamioh.edu Combining 1D techniques like DEPT (Distortionless Enhancement by Polarization Transfer) with 2D NMR experiments (e.g., COSY, HSQC, HMBC) allows for the definitive assignment of all proton and carbon signals, confirming the molecule's precise connectivity. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Key Features & Notes |

| Carbonyl | ¹³C | > 170 | Characteristic of acyl chlorides; highly deshielded. |

| Aromatic C-NO₂ | ¹³C | ~148 | Attached to the strongly electron-withdrawing nitro group. rsc.org |

| Aromatic CH | ¹³C | 122 - 135 | Range for other aromatic carbons. rsc.org |

| Aliphatic CH | ¹³C | 45 - 55 | Alpha to the carbonyl group. |

| Aliphatic CH₃ | ¹³C | 15 - 25 | Methyl group carbon. |

| Aromatic H | ¹H | 7.5 - 8.5 | Complex splitting pattern (multiplets) in the downfield region. rsc.org |

| Aliphatic CH | ¹H | 4.0 - 4.5 | Quartet (q), coupled to the CH₃ group. |

| Aliphatic CH₃ | ¹H | 1.6 - 1.9 | Doublet (d), coupled to the CH proton. |

Infrared (IR) spectroscopy is an essential technique for the rapid identification of functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

For this compound, the IR spectrum would be dominated by a few very strong, characteristic absorptions:

Acyl Chloride (C=O): A very strong and sharp absorption band at a high wavenumber, typically in the range of 1790-1815 cm⁻¹. This high frequency is a hallmark of the highly electrophilic carbonyl group in an acyl chloride, distinguishing it from ketones or esters. ucalgary.ca

Nitro Group (NO₂): Two distinct, strong absorption bands are expected for the nitro group: an asymmetric stretching vibration around 1520-1540 cm⁻¹ and a symmetric stretching vibration around 1340-1360 cm⁻¹.

Aromatic Ring: Absorptions corresponding to C=C stretching within the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic protons would be found just above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Acyl Chloride | C=O Stretch | 1790 - 1815 | Strong, Sharp |

| Nitro Group | Asymmetric Stretch | 1520 - 1540 | Strong |

| Nitro Group | Symmetric Stretch | 1340 - 1360 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | < 3000 | Medium |

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its molecular weight. HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous determination of the elemental composition.

For this compound (C₉H₈ClNO₃), the calculated exact mass is 213.0193. HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that matches this value with high precision (typically < 5 ppm error).

Furthermore, the fragmentation pattern observed in the mass spectrum provides corroborating structural evidence. Common fragmentation pathways for this molecule would include the loss of the chlorine atom, the loss of the entire chlorocarbonyl group, and fragmentations involving the nitro group.

Table 3: Predicted HRMS Fragments for this compound

| Fragment Ion | Formula | Loss from Molecular Ion | Predicted Exact Mass (m/z) |

| [M]⁺ | [C₉H₈³⁵ClNO₃]⁺ | - | 213.0193 |

| [M-Cl]⁺ | [C₉H₈NO₃]⁺ | Cl | 178.0499 |

| [M-COCl]⁺ | [C₈H₈NO₂]⁺ | COCl | 150.0549 |

| [C₇H₆NO₂]⁺ | [C₇H₆NO₂]⁺ | C₂H₂O, Cl | 136.0393 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. This technique is particularly sensitive to conjugated systems and chromophores.

The primary chromophore in this compound is the nitrophenyl group. The benzene ring conjugated with the electron-withdrawing nitro group gives rise to characteristic π → π* electronic transitions. An additional, typically weaker, n → π* transition associated with the carbonyl group may also be observed. The presence of the nitro group is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted benzene, moving the absorption into the near-UV region.

Table 4: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Associated Functional Group | Expected Wavelength Range (nm) | | :--- | :--- | :--- | :--- | | π → π* | Nitrophenyl System | 250 - 300 | | n → π* | Carbonyl Group (C=O) | > 300 (Weak) |

Crystallographic Analysis of Derived Compounds

While the high reactivity of this compound makes it challenging to grow a single crystal suitable for X-ray diffraction, its more stable derivatives (such as amides or esters formed by reacting the acyl chloride with an amine or alcohol) are excellent candidates for this analysis.

Single-Crystal X-ray Diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By scattering a beam of X-rays off a single crystal, a diffraction pattern is generated that can be mathematically decoded to produce a detailed electron density map of the molecule.

This analysis provides unambiguous data on:

Connectivity: Confirms the bonding arrangement of all atoms.

Molecular Geometry: Yields precise bond lengths, bond angles, and torsion angles.

Stereochemistry: As this compound is chiral (the alpha-carbon is a stereocenter), XRD analysis of a derivative can determine its absolute stereochemistry, defining the spatial arrangement as either (R) or (S).

Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, showing details of hydrogen bonding, π-stacking, and other non-covalent interactions.

The data obtained from XRD on a derivative provides incontrovertible proof of the core structure of the original 2-(3-nitrophenyl)propanoyl fragment. kopri.re.krresearchgate.net

Table 5: Information Obtained from Single-Crystal XRD of a 2-(3-Nitrophenyl)propanoyl Derivative

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates | The (x, y, z) position of every atom in the molecule. |

| Bond Lengths | The precise distance between bonded atoms (in Ångstroms). |

| Bond Angles | The angle between three connected atoms (in degrees). |

| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. |

| Absolute Configuration | The definitive (R) or (S) assignment at the chiral center. |

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking) in Crystal Packing

The supramolecular architecture of crystalline solids is dictated by a complex interplay of non-covalent intermolecular interactions. In the case of this compound and its derivatives, the presence of a nitro group, an aromatic phenyl ring, and a reactive acyl chloride moiety provides a rich landscape for various types of intermolecular forces. These interactions govern the molecular packing, influence the crystal's physical properties, and are crucial for understanding its chemical behavior in the solid state. The study of these interactions falls under the domain of supramolecular chemistry and crystal engineering, which focuses on the design and synthesis of functional solid-state structures based on the principles of molecular recognition and self-assembly. ebrary.netdemokritos.gr

While a definitive crystal structure for this compound is not publicly available, a comprehensive analysis of closely related nitrophenyl derivatives allows for a detailed prediction of the intermolecular interactions that likely stabilize its crystal lattice. The primary forces at play are expected to be hydrogen bonding and π-stacking interactions, with potential contributions from other weaker contacts.

Hydrogen Bonding

Although the this compound molecule itself lacks strong hydrogen bond donors like O-H or N-H, it possesses several potential hydrogen bond acceptors. The oxygen atoms of the nitro group and the carbonyl oxygen of the propanoyl chloride are electronegative and can readily accept hydrogen bonds from suitable donor molecules. In the crystal packing of its derivatives or in co-crystals, these acceptor sites are pivotal.

In many crystalline structures of compounds containing a nitrophenyl group, C—H⋯O hydrogen bonds are a recurring motif. The aromatic and aliphatic C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the nitro group or adjacent carbonyl groups. Research on various nitrophenyl compounds has consistently highlighted the role of such interactions in the formation of extended supramolecular networks. iucr.org For instance, in the crystal structures of some nitrophenyl derivatives, molecules are linked into chains or sheets via C—H⋯O contacts. researchgate.net

In derivatives where other functional groups are present, more conventional hydrogen bonds like N—H⋯O and O—H⋯O are often observed, forming robust synthons that direct the crystal packing. iucr.orgiucr.org For example, in the crystal structure of some 4-(4-nitrophenyl)piperazin-1-ium salts, the crystal packing is constructed from chains formed by a combination of N—H⋯O and O—H⋯O hydrogen bonds. iucr.org The analysis of various nitrile-halogen substituted phenylhydrazones and nitro-halogen substituted phenylhydrazones also reveals the significance of different types of hydrogen bonds in their molecular packing arrangements. researchgate.net

The geometric parameters of these interactions are crucial for their characterization. A summary of typical hydrogen bond geometries observed in related structures is presented below.

| Interaction Type | Donor (D) | Acceptor (A) | Typical D-H···A Distance (Å) | **Typical D-H···A Angle (°) ** |

| C—H···O | Aromatic C-H, Aliphatic C-H | Nitro O, Carbonyl O | 2.2 - 2.8 | 120 - 170 |

| N—H···O (in derivatives) | Amine N-H, Amide N-H | Nitro O, Carbonyl O | 1.8 - 2.2 | 150 - 180 |

| O—H···O (in derivatives) | Hydroxyl O-H | Nitro O, Carbonyl O | 1.7 - 2.1 | 160 - 180 |

This table presents typical ranges for hydrogen bond geometries based on data from analogous compounds.

π-Stacking Interactions

The presence of the electron-deficient nitrophenyl ring in this compound and its derivatives makes it a prime candidate for π-stacking interactions. These non-covalent interactions arise from the attractive forces between aromatic rings and are fundamental in the organization of many organic crystal structures. The nature of π-stacking can vary, including parallel-displaced and T-shaped (edge-to-face) arrangements.

The electronic character of the aromatic ring, significantly influenced by the electron-withdrawing nitro group, plays a key role. Interactions between an electron-deficient nitrophenyl ring and an electron-rich aromatic system are particularly favorable. However, π–π stacking between two nitrophenyl rings is also frequently observed.

In some related structures, such as certain diiodo-4-nitrophenol derivatives, aromatic π–π stacking interactions are crucial for linking molecular sheets into a three-dimensional framework. researchgate.net The geometric parameters defining these interactions, such as the interplanar distance between the aromatic rings and the offset of the ring centroids, determine the strength and nature of the stacking.

Furthermore, the interaction between a nitro group and a neighboring aromatic ring, termed a nitro–π interaction, has been identified as an important stabilizing force in the solid-state structures of many compounds. researchgate.net The potential for intermolecular N⋯O interactions of nitro groups is also a significant factor in crystal engineering. dntb.gov.ua

A summary of typical π-stacking parameters found in related nitrophenyl compounds is provided below.

| Interaction Type | Participating Groups | Typical Centroid-to-Centroid Distance (Å) | **Typical Interplanar Angle (°) ** |

| Parallel-displaced π–π stacking | Nitrophenyl ring – Nitrophenyl ring | 3.3 - 3.8 | 0 - 10 |

| T-shaped π–π stacking | Nitrophenyl ring – Aryl C-H | ~5.0 | ~90 |

| Nitro–π interaction | Nitro group – Aromatic ring | 3.0 - 3.5 | Variable |

This table presents typical ranges for π-stacking geometries based on data from analogous compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Nitrophenyl)propanoyl chloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via chlorination of the corresponding carboxylic acid (2-(3-Nitrophenyl)propanoic acid) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Optimization involves monitoring reaction completion via TLC or FTIR (disappearance of the carboxylic acid O–H stretch at ~2500–3300 cm⁻¹). Purification by vacuum distillation or recrystallization from inert solvents (e.g., dry hexane) minimizes residual reagents. Side reactions, such as nitrophenyl group reduction, can be suppressed by avoiding moisture and using anhydrous conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : The acyl chloride group (C=O) induces deshielding in adjacent protons (δ ~2.5–3.5 ppm for CH₂/CH₃ groups). The nitro group’s meta-substitution on the phenyl ring splits aromatic proton signals into distinct multiplets (δ ~7.5–8.5 ppm).

- FTIR : A strong C=O stretch at ~1800 cm⁻¹ confirms the acyl chloride. The nitro group exhibits asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ≈ 227 (M⁺) and fragments like [M–Cl]⁺ (m/z 192).

- Validation : Cross-reference with computational methods (e.g., DFT) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR chemical shifts for this compound?

- Methodology :

- Solvent Effects : Computational models (e.g., Gaussian or ORCA) often assume gas-phase conditions. Use solvent correction terms (e.g., PCM model) for DMSO or CDCl₃.

- Conformational Analysis : Rotameric equilibria of the propanoyl chain can shift NMR signals. Perform variable-temperature NMR to identify dynamic effects.

- Data Normalization : Compare shifts relative to internal standards (e.g., TMS) and validate with X-ray crystallography to confirm molecular geometry .

Q. What strategies are recommended for analyzing and mitigating side reactions during the acylation of sterically hindered substrates using this compound?

- Methodology :

- Kinetic Control : Use low temperatures (−20°C to 0°C) to slow competing hydrolysis or elimination.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency by activating the acyl chloride.

- Workup Optimization : Quench excess reagent with dry methanol or amines, followed by rapid extraction to isolate the product.

- Side Reaction Analysis : Monitor byproducts via HPLC-MS and adjust steric bulk in substrates (e.g., tert-butyl groups) to reduce steric clash .

Q. How does the electron-withdrawing nitro group at the 3-position influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodology :

- Electronic Effects : The meta-nitro group increases electrophilicity of the carbonyl carbon by destabilizing the intermediate tetrahedral adduct. Compare reaction rates with non-nitrated analogs using stopped-flow kinetics.

- Substituent Mapping : Synthesize derivatives with nitro groups at para/ortho positions and analyze Hammett plots to quantify electronic contributions.

- Computational Insights : Use NBO (Natural Bond Orbital) analysis to quantify charge distribution at the carbonyl carbon .

Data Contradiction Analysis

Q. Conflicting reports on the stability of this compound under ambient storage: how should researchers design experiments to reconcile these findings?

- Methodology :

- Controlled Degradation Studies : Store samples under varying conditions (humidity, light, temperature) and monitor purity via ¹H NMR or GC-MS.

- Stabilizers : Test additives like molecular sieves or stabilizers (e.g., BHT) to inhibit hydrolysis.

- Kinetic Modeling : Use Arrhenius plots to predict shelf life at different temperatures. Cross-validate with accelerated stability testing (40°C/75% RH) .

Q. Discrepancies in reported melting points for this compound: what factors contribute to this variability, and how can they be controlled?

- Methodology :

- Purity Assessment : Recrystallize the compound from multiple solvents (e.g., toluene, ethyl acetate) and compare DSC thermograms.

- Polymorphism Screening : Perform X-ray diffraction to identify crystalline phases.

- Moisture Sensitivity : Conduct melting point analysis in sealed capillaries to exclude hygroscopic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.